molecular formula C18H20F2N2O2 B6132045 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine

Cat. No. B6132045
M. Wt: 334.4 g/mol
InChI Key: JONNTBKVVFNYGL-UHFFFAOYSA-N
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Description

3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine is a chemical compound that falls under the category of piperidine derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine involves the inhibition of the dopamine transporter, serotonin transporter, and norepinephrine transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on behavior and mood. It has also been shown to have potential anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine in lab experiments include its high purity, yield, and activity against a variety of targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine. These include further studies to understand its mechanism of action and potential applications, the development of more efficient synthesis methods, and the investigation of potential side effects and toxicity. Additionally, there is potential for the development of new derivatives of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine with improved activity and selectivity against specific targets.

Synthesis Methods

The synthesis of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine involves the reaction of 2,6-difluorobenzyl chloride with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine in the presence of a base to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine has been extensively studied for its potential applications in scientific research. It has been shown to have activity against a variety of targets, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This makes it a potential candidate for the treatment of a variety of neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-12-10-17(21-24-12)18(23)22-9-3-4-13(11-22)7-8-14-15(19)5-2-6-16(14)20/h2,5-6,10,13H,3-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNTBKVVFNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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